3-(Benzylsulfanyl)-1-(4-bromophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Benzylsulfanyl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones This compound is characterized by the presence of a benzylsulfanyl group and a bromophenyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylsulfanyl)-1-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrrolidine ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenylboronic acid or a bromophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylsulfanyl)-1-(4-bromophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The bromine atom on the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted pyrrolidine-2,5-dione.
Substitution: Various substituted pyrrolidine-2,5-diones depending on the nucleophile used.
Scientific Research Applications
3-(Benzylsulfanyl)-1-(4-bromophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(Benzylsulfanyl)-1-(4-bromophenyl)pyrrolidine-2,5-dione depends on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may interact with the receptor and modulate its activity. The molecular targets and pathways involved can vary widely depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfanyl)-1-phenylpyrrolidine-2,5-dione: Lacks the bromine atom on the phenyl group.
3-(Methylsulfanyl)-1-(4-bromophenyl)pyrrolidine-2,5-dione: Has a methylsulfanyl group instead of a benzylsulfanyl group.
3-(Benzylsulfanyl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione: Has a chlorine atom instead of a bromine atom on the phenyl group.
Uniqueness
3-(Benzylsulfanyl)-1-(4-bromophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the benzylsulfanyl and bromophenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-benzylsulfanyl-1-(4-bromophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c18-13-6-8-14(9-7-13)19-16(20)10-15(17(19)21)22-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAYWGKSEWBYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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